molecular formula C8H10N4O3 B13995001 N-(6-Acetamido-3-hydroxypyrimidin-4(3H)-ylidene)acetamide CAS No. 7399-92-0

N-(6-Acetamido-3-hydroxypyrimidin-4(3H)-ylidene)acetamide

Cat. No.: B13995001
CAS No.: 7399-92-0
M. Wt: 210.19 g/mol
InChI Key: ZSWAPMUMEZJBDH-UHFFFAOYSA-N
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Description

N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide typically involves the reaction of substituted amines with cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides
  • N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides
  • N-phenylacetamide sulphonamides

Uniqueness

N-(6-acetamido-3-oxo-4H-pyrimidin-4-yl)acetamide is unique due to its specific structural features, such as the presence of both acetamido and pyrimidinone moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

7399-92-0

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

N-(6-acetylimino-1-hydroxypyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H10N4O3/c1-5(13)10-7-3-8(11-6(2)14)12(15)4-9-7/h3-4,15H,1-2H3,(H,10,13)

InChI Key

ZSWAPMUMEZJBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=O)C)N(C=N1)O

Origin of Product

United States

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